molecular formula C11H16ClN3O4S B2407206 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1233955-34-4

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No.: B2407206
CAS No.: 1233955-34-4
M. Wt: 321.78
InChI Key: IITYTISXSKIKKE-UHFFFAOYSA-N
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Description

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS: 1233955-34-4) is a sulfonamide derivative featuring a nitro-substituted benzene ring linked to a piperidin-4-yl group via a sulfonamide bond. This compound is commonly utilized as a pharmaceutical intermediate or building block in drug discovery. Its molecular formula is C₁₁H₁₅ClN₃O₄S, with a molecular weight of approximately 320.77 g/mol (calculated from structural analogs) .

Properties

IUPAC Name

3-nitro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-2-1-3-11(8-10)19(17,18)13-9-4-6-12-7-5-9;/h1-3,8-9,12-13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITYTISXSKIKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound is investigated for its antimicrobial , anticancer , and anti-inflammatory properties. Its sulfonamide structure is known for mimicking biological molecules, which can lead to enzyme inhibition and disruption of essential biological processes .
  • Enzyme Inhibition Studies :
    • Research indicates that 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride may inhibit specific enzymes by mimicking natural substrates. This property is crucial for developing new therapeutic agents targeting various diseases .
  • Drug Development :
    • The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets .
  • Biological Activity Exploration :
    • Studies have shown that this compound exhibits significant biological activities, including potential anticancer effects through modulation of cell signaling pathways .

Case Studies and Research Findings

  • Anticancer Activity :
    • In a study evaluating the antiproliferative effects against colon cancer cell lines, modifications to the piperidine moiety were found to significantly influence the compound's efficacy . The introduction of electron-withdrawing groups enhanced activity, indicating structure-activity relationships that are critical for drug design.
  • Antimicrobial Effects :
    • Research has demonstrated that compounds with sulfonamide structures exhibit antimicrobial properties by inhibiting bacterial folate synthesis, which is vital for DNA replication . This highlights the potential application of this compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The sulfonamide group can also form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Salt Form
3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride C₁₁H₁₅ClN₃O₄S 320.77 -NO₂ Hydrochloride
3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride C₁₁H₁₅ClFN₂O₂S 294.77 -F Hydrochloride
N-(Piperidin-4-yl)benzenesulfonamide hydrochloride C₁₁H₁₆ClN₂O₂S 240.32 None (unsubstituted) Hydrochloride
3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride C₁₂H₁₅ClN₃O₃ 285.46 Benzamide (vs. sulfonamide) Hydrochloride

Key Observations :

  • Sulfonamide vs. Benzamide : Replacing the sulfonamide with a benzamide () reduces molecular weight by ~35 g/mol and alters hydrogen-bonding capabilities, which may impact target selectivity .
  • Hydrochloride Salt : All analogs are isolated as hydrochloride salts, improving stability and aqueous solubility for pharmaceutical applications .

Biological Activity

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a piperidine ring connected to a benzenesulfonamide moiety with a nitro group at the ortho position. This structural configuration is significant for its biological interactions.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that compounds containing nitro groups exhibit anticancer potential through mechanisms such as topoisomerase inhibition and DNA alkylation . The presence of the piperidine ring enhances its interaction with biological targets.
  • Antimicrobial Properties: Related studies have shown that piperidine derivatives can possess notable antibacterial and antifungal activities. The introduction of electron-withdrawing groups, such as nitro or halogens, can enhance these properties .

The mechanisms of action for this compound may include:

  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation: The compound could interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and the sulfonamide moiety significantly affect biological activity. For instance:

  • Nitro Substitution: The presence of the nitro group at the 3-position on the phenyl ring has been correlated with increased potency against certain cancer cell lines .
  • Piperidine Variants: Variations in the piperidine substituents can lead to different levels of activity; for example, longer alkyl chains or additional functional groups can enhance solubility and bioavailability.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the efficacy and potential applications of this compound:

StudyCompoundActivityIC50 Value
TASIN AnalogAntiproliferative25 nM
Piperidine DerivativeAntibacterialMIC 3.125 mg/mL
Nitro-containing CompoundAnticancerVarious mechanisms

These findings highlight the compound's potential as a therapeutic agent in oncology and infectious diseases.

Q & A

Q. How can high-throughput screening (HTS) identify synergistic combinations with existing antibiotics?

  • Answer :
  • Checkerboard assays : Test combinatorial efficacy against resistant bacterial strains (e.g., MRSA) .
  • Transcriptomics : RNA-seq to map pathways affected by the compound-antibiotic synergy .

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